

Cross-validation of different analytical methods for Regadenoson quantification.

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A Comparative Guide to Analytical Methods for Regadenoson Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Regadenoson: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data to assist in selecting the most suitable method for specific research and development needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for Regadenoson quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on available literature.



Parameter	HPLC-UV Method	LC-MS/MS Method
Linearity Range	Not explicitly stated in a single source, but a correlation coefficient (r²) > 0.999 has been reported.	0.100 - 50.0 μg/L[1]
Accuracy	Mean % recovery: 99.1% - 103.00%	2.0 - 6.9% deviation from nominal concentration[1]
Precision	% Relative Standard Deviation (%RSD): 0.17 – 0.89[2]	Intra-batch %RSD: <9.7% Inter-batch %RSD: <13.0%[1]
Limit of Detection (LOD)	Not consistently reported for Regadenoson assay.	Not explicitly stated.
Limit of Quantification (LOQ)	< 0.02% w/w[2]	0.100 μg/L[1]
Sample Matrix	Bulk Drug, Pharmaceutical Dosage Forms[2][3]	Human Plasma[1]
Selectivity	Good, but potential for interference from co-eluting impurities.	High, based on specific mass transitions.[1]
Instrumentation	HPLC with UV/Vis Detector	LC system coupled to a Tandem Mass Spectrometer

Experimental Protocols RP-HPLC-UV Method for Regadenoson in Pharmaceutical Dosage Forms

This method is a composite representation from several sources to provide a general protocol.

- Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Visible detector.
- Chromatographic Conditions:
 - Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 μm particle size.[2]



 Mobile Phase: A gradient elution using a mixture of 0.1% triethylamine buffer (pH 4.5) as mobile phase A and acetonitrile as mobile phase B.[2] An isocratic alternative mentioned is a mixture of water (containing 0.1% ortho-phosphoric acid) and methanol in a 60:40 ratio.

Flow Rate: 1.5 mL/min.[2]

Detection Wavelength: 245 nm.[2]

Injection Volume: 20 μL.[2]

Sample Preparation:

 For bulk drug analysis, a standard solution is prepared by dissolving a known amount of Regadenoson in a suitable diluent.

 For pharmaceutical dosage forms, the formulation is appropriately diluted to fall within the linear range of the method.

LC-MS/MS Method for Regadenoson in Human Plasma

This method is based on a validated assay for the pharmacokinetic study of Regadenoson.[1]

- Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: BEH HILIC column (50 × 2.1 mm, 1.7 μm).[1]
 - Mobile Phase: Gradient elution with 10 mmol/L ammonium acetate and acetonitrile.[1]
 - Run Time: 6.5 minutes.[1]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).[1]

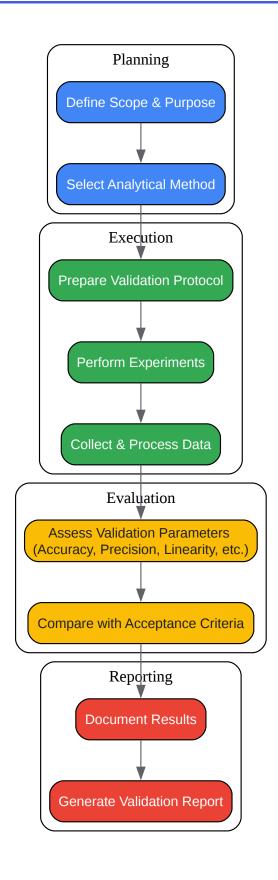


- MRM Transitions:
 - Regadenoson: 391.3 → 259.2[1]
 - Regadenoson-d3 (Internal Standard): 394.3 → 262.2[1]
- Sample Preparation:
 - Protein precipitation of human plasma samples is performed using acetonitrile.[1] The supernatant is then injected into the LC-MS/MS system.

Visualizing the Workflow and Instrumentation

To better understand the processes involved in these analytical methods, the following diagrams illustrate a typical analytical method validation workflow and the components of a liquid chromatography system.

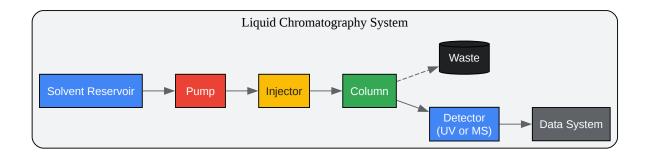




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Analytical Method Validation Workflow





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